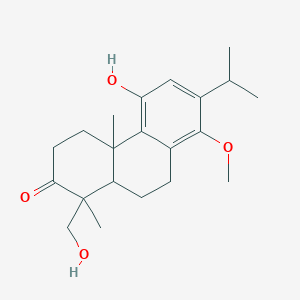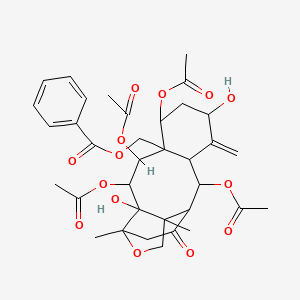![molecular formula C55H69ClN10O14 B8261219 N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide](/img/structure/B8261219.png)
N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide
Overview
Description
N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide is a structurally complex depsipeptide antibiotic produced by the bacterium Streptomyces griseoflavus . It contains several unique building blocks, including cyclopropyl, nitro, and chlorine moieties . This compound acts as a bacterial hormone, inducing morphological differentiation and the production of bioactive secondary metabolites . It is also an extremely potent narrow-spectrum antibiotic .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide is biosynthesized by a nonribosomal peptide synthetase (NRPS) pathway . The biosynthesis involves several unique building blocks, such as 3-(trans-2’-nitrocyclopropyl)alanine and 4-(Z)-propenylproline . The NRPS adenylation domains have evolved to recognize these unusual substrates .
Industrial Production Methods
Industrial production of hormaomycin involves fermentation of Streptomyces griseoflavus under optimized conditions . Genetic engineering techniques, such as overexpression of regulatory genes hrmA and hrmB, have been used to enhance the production of hormaomycin and its analogs .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . The presence of unique functional groups, such as nitro and cyclopropyl moieties, allows for diverse chemical transformations .
Common Reagents and Conditions
Common reagents used in the chemical reactions of hormaomycin include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions vary depending on the desired transformation, but typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from the chemical reactions of hormaomycin include modified depsipeptides with altered biological activities . These modifications can enhance or reduce the antibiotic potency of hormaomycin .
Scientific Research Applications
N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide has several scientific research applications, including:
Mechanism of Action
N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide exerts its effects by acting as a bacterial hormone and an antibiotic . It induces morphological differentiation and the production of secondary metabolites in Streptomyces species . The molecular targets of hormaomycin include bacterial cell wall synthesis enzymes and signaling pathways involved in quorum sensing .
Comparison with Similar Compounds
N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide is structurally and functionally similar to other depsipeptide antibiotics, such as lincomycin and pyrrolobenzodiazepines . hormaomycin is unique in its incorporation of unusual building blocks, such as 3-(trans-2’-nitrocyclopropyl)alanine and 4-(Z)-propenylproline . These unique features contribute to its potent antibiotic activity and its role as a bacterial hormone .
Similar Compounds
Lincomycin: A lincosamide antibiotic produced by Streptomyces lincolnensis.
Pyrrolobenzodiazepines: Antitumor agents with sequence-selective DNA alkylating properties.
This compound stands out due to its complex structure and dual role as an antibiotic and a bacterial hormone .
Properties
IUPAC Name |
N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H69ClN10O14/c1-7-15-32-22-42-55(74)80-31(6)47(62-49(68)37(23-35-25-40(35)65(76)77)57-50(69)39-20-21-43(56)64(39)75)53(72)61-45(29(4)33-16-11-9-12-17-33)51(70)58-38(24-36-26-41(36)66(78)79)48(67)60-46(30(5)34-18-13-10-14-19-34)52(71)59-44(28(3)8-2)54(73)63(42)27-32/h7,9-21,28-32,35-38,40-42,44-47,75H,8,22-27H2,1-6H3,(H,57,69)(H,58,70)(H,59,71)(H,60,67)(H,61,72)(H,62,68)/b15-7-/t28-,29+,30+,31-,32-,35+,36+,37-,38+,40+,41+,42-,44-,45-,46-,47+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUXQVRIWHZWQN-BSDSPFMFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CC(CC2C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C3=CC=CC=C3)CC4CC4[N+](=O)[O-])C(C)C5=CC=CC=C5)NC(=O)C(CC6CC6[N+](=O)[O-])NC(=O)C7=CC=C(N7O)Cl)C)C=CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2C[C@H](C[C@H]2C(=O)O[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)[C@H](C)C3=CC=CC=C3)C[C@@H]4C[C@H]4[N+](=O)[O-])[C@H](C)C5=CC=CC=C5)NC(=O)[C@H](C[C@@H]6C[C@H]6[N+](=O)[O-])NC(=O)C7=CC=C(N7O)Cl)C)/C=C\C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H69ClN10O14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-hydroxy-2-(7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl)ethyl] acetate](/img/structure/B8261140.png)



![11-Hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione](/img/structure/B8261166.png)

![(E)-5-(3a,7b-dimethyl-5-methylidene-1,1a,2,3,4,6,7,7a-octahydrocyclopropa[a]naphthalen-4-yl)-3-methylpent-2-enoic acid](/img/structure/B8261171.png)
![[3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B8261179.png)



![6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B8261213.png)

